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Introduction

A significant barrier to an HIV cure is the persistence of a latent viral reservoir, primarily in
resting CD4+ T cells.[1] These latently infected cells are transcriptionally silent, rendering them
invisible to the immune system and unaffected by antiretroviral therapy (ART).[2] The "shock
and kill* strategy aims to reactivate these latent proviruses using Latency Reversing Agents
(LRASs), making the cells susceptible to clearance.[2]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a host cell transcriptional regulator
that has been identified as a negative regulator of HIV-1 transcription.[1] PAF1C contributes to
HIV latency by inducing promoter-proximal pausing of RNA Polymerase Il (Pol Il) at the viral
long terminal repeat (LTR) promoter.[1][3]

iPAF1C: A First-in-Class PAF1C Inhibitor

iPAF1C is a novel small-molecule inhibitor that disrupts the assembly of the PAF1C by
targeting the interaction between its PAF1 and CTR9 subunits.[4] This disruption leads to the
dissociation of PAF1C from chromatin, releasing the paused RNA Pol Il and promoting
productive transcriptional elongation of the integrated HIV-1 provirus.[1][3]

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from virally suppressed
PLWH have demonstrated that iPAF1C can act as an effective LRA.[1] Notably, unlike in cell
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line models, iPAF1C alone is sufficient to induce viral transcription in these primary patient
cells.[1] Furthermore, it exhibits synergistic activity when combined with other LRAs, such as
the bromodomain inhibitor JQ1.[1][5] These findings position iPAF1C as a promising candidate
for inclusion in HIV cure strategies.

Quantitative Data Summary

The following table summarizes the results from an ex vivo study on PBMCs isolated from four
virally suppressed PLWH. Cells were treated for 48 hours, and HIV-1 latency reversal was
measured by quantifying gag mRNA transcripts via qRT-PCR.[1][5] The data, presented as fold
change over DMSO control, demonstrates the efficacy of iPAF1C alone and in combination
with other LRAs.

Mean Fold Change in HIV-1 L
Treatment Group Key Finding
gag mRNA (+ SD)

iPAF1C alone significantly

iPAF1C ~4-fold reverses latency in patient

PBMCs.[1]

JQ1, a known LRA, induces
JQ1 ~6-fold . o

viral transcription.[1][5]

) iPAF1C significantly enhances

JQ1 +iPAF1C ~12-fold o

the activity of JQ1.[1][5]

A potent, non-specific T-cell
PHA ~10-fold activator used as a positive

control.[5]

A PKC agonist with modest
PMA ~2.5-fold latency reversal activity in this

context.[5]

Data are approximated from graphical representations in Soliman et al., Science Advances
(2023) and represent the average of four donors.[1][5]

Visualizations
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Mechanism of Action: iPAF1C-Mediated Latency
Reversal

iPAF1C Disrupts Transcriptional Repression at the HIV-1 LTR
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Click to download full resolution via product page

Caption: iIPAF1C disrupts the PAF1C complex, releasing paused RNA Pol Il to transcribe HIV-1
genes.

Experimental Workflow: Ex Vivo Treatment of PLWH
PBMCs
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Workflow for Testing iPAF1C on Primary PBMCs from PLWH
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Isolate PBMCs via
Density Gradient Centrifugation
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Caption: Workflow for isolating, treating, and analyzing PBMCs from PLWH for HIV latency
reversal.

Experimental Protocols

The following protocols are based on methodologies described for ex vivo analysis of HIV
latency reversal.[1][2][6]

Protocol 1: Isolation and Culture of PBMCs from Whole
Blood

Objective: To isolate viable PBMCs from blood collected from PLWH for subsequent culture
and treatment.

Materials:

e Whole blood in Acid Citrate Dextrose (ACD) or EDTA tubes
¢ Ficoll-Paque PLUS or similar density gradient medium
e RPMI 1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated
 Penicillin-Streptomycin solution

¢ Phosphate-Buffered Saline (PBS)

e 50 mL conical tubes

o Serological pipettes

» Centrifuge with swinging-bucket rotor

Procedure:

e Dilute whole blood 1:1 with sterile PBS at room temperature.
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Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical
tube, minimizing mixing at the interface.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
After centrifugation, carefully aspirate the upper plasma layer.

Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface
using a sterile pipette.

Transfer the cells to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.

Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium
(RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).

Perform a cell count using a hemocytometer or automated cell counter and assess viability
(e.g., with Trypan Blue).

Adjust cell density to 2 x 10° cells/mL in complete culture medium for the latency reversal
assay.

Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay

Objective: To treat PBMCs from PLWH with iPAF1C and other LRAs to quantify the reversal of
HIV-1 latency.

Materials:

Isolated PBMCs at 2 x 10° cells/mL

iPAF1C (e.g., 10 mM stock in DMSO)

Other LRAs as required (e.g., JQ1, 10 mM stock in DMSO)

DMSO (Vehicle control)

24-well tissue culture plates
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o Complete culture medium (as above)
Procedure:
e Plate 1 mL of the PBMC suspension (2 x 10 cells) into each well of a 24-well plate.

o Prepare working solutions of iPAF1C and other LRAs. For a final concentration of 10 uM
iPAF1C from a 10 mM stock, a 1:1000 dilution is required.

o Add the compounds to the appropriate wells. Example treatment groups:

[e]

Well A1 (Control): Add DMSO (volume equivalent to the highest volume of drug added).

o

Well A2 (iPAF1C): Add iPAF1C to a final concentration of 6.25-20 uM.[1][4]

[¢]

Well A3 (LRA): Add JQL1 to a final concentration of 1 uM.

[¢]

Well A4 (Combination): Add both iPAF1C and JQ1 to their final concentrations.
e Gently mix the plate by swirling.
 Incubate the plate for 48 hours at 37°C in a humidified 5% CO: incubator.[1]

 After incubation, proceed immediately to RNA isolation (Protocol 3).

Protocol 3: RNA Isolation and gRT-PCR for HIV-1 gag

Objective: To quantify the amount of HIV-1 gag transcripts as a measure of viral reactivation.
Materials:

Treated PBMCs from Protocol 2

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

cDNA synthesis kit (e.g., SuperScript IV VILO, Thermo Fisher)

gPCR master mix (e.g., TagMan Fast Advanced Master Mix)
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e Primers and probe for HIV-1 gag
e Primers and probe for a housekeeping gene (e.g., LDHA, GAPDH)
e RT-PCR instrument
Procedure:
e RNA Isolation:
o Pellet the cells in each well by centrifugation.

o Lyse the cells and isolate total RNA according to the manufacturer's protocol for your
chosen Kkit.

o Elute RNA in nuclease-free water and determine its concentration and purity (e.g., using a
NanoDrop spectrophotometer).

o cDNA Synthesis:

o Synthesize cDNA from an equal amount of RNA (e.g., 200-500 ng) from each sample
using a reverse transcription kit. Follow the manufacturer's instructions.

e Quantitative RT-PCR:

o Prepare the gPCR reaction mix for each sample in triplicate for both the target gene (HIV-
1 gag) and the housekeeping gene.

o The reaction should contain gPCR master mix, forward and reverse primers, probe, and
the synthesized cDNA.

o Run the reaction on a gRT-PCR instrument using a standard thermal cycling protocol.
e Data Analysis:
o Determine the cycle threshold (Ct) values for all reactions.

o Calculate the relative quantification of HIV-1 gag expression using the AACt method.
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o Normalize the gag Ct values to the housekeeping gene Ct values for each sample (ACt =
Ctgag - Cthousekeeping).

o Calculate the fold change relative to the DMSO control (AACt = ACtTreated - ACtDMSO).

o The final fold change is calculated as 2-AACt.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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